molecular formula C12H13NO B11907791 6-Methoxy-2,8-dimethylquinoline

6-Methoxy-2,8-dimethylquinoline

Cat. No.: B11907791
M. Wt: 187.24 g/mol
InChI Key: LYWSMQPSEXIKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H13NO. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-2,8-dimethylquinoline can be synthesized using several methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . Another method involves a one-pot reaction of aniline derivatives and acetaldehyde on the surface of neutral alumina impregnated with hydrochloric acid under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Skraup method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used .

Scientific Research Applications

6-Methoxy-2,8-dimethylquinoline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: It serves as a fluorescent probe for studying biological systems.

    Medicine: This compound is investigated for its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 6-Methoxy-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Methoxy-2,8-dimethylquinoline can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-methoxy-2,8-dimethylquinoline

InChI

InChI=1S/C12H13NO/c1-8-6-11(14-3)7-10-5-4-9(2)13-12(8)10/h4-7H,1-3H3

InChI Key

LYWSMQPSEXIKEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.